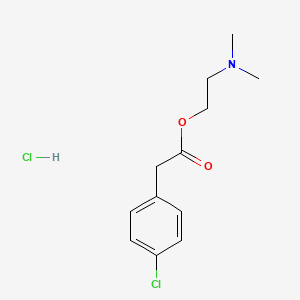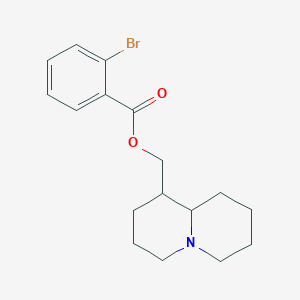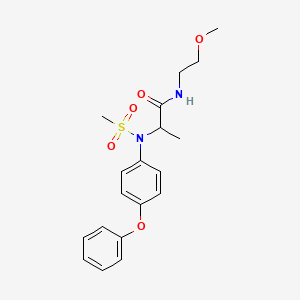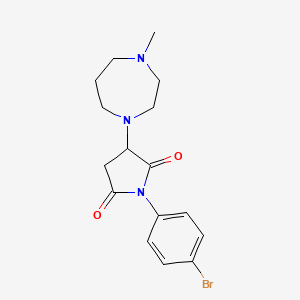![molecular formula C25H26N2O4S B4018494 N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)
N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
説明
The compound pertains to a class of chemicals known for their diverse chemical and pharmacological properties. While the exact compound might not have been explicitly detailed in available research, related compounds provide insight into the synthesis, molecular structure analysis, and chemical properties relevant to this class of substances.
Synthesis Analysis
Research on similar compounds, such as tetrahydroisoquinoline derivatives, highlights innovative synthesis methods. For instance, visible light-promoted reactions have been utilized for the synthesis of sulfonylmethyl isoquinoline diones, showcasing modern approaches to constructing complex molecules efficiently (Xu Liu et al., 2016).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular conformation and interactions of related compounds. For example, the crystal structures of certain hemihydrates of isoquinolinecarboxamides have been elucidated, revealing their intermolecular hydrogen bonding patterns and three-dimensional arrangements (W. Cunico et al., 2016).
Chemical Reactions and Properties
The reactivity of tetrahydroisoquinoline derivatives can be exemplified by their involvement in various chemical reactions, such as the Ritter reaction, which demonstrates the versatility of these compounds in synthesizing complex molecular architectures (Yu. S. Rozhkova et al., 2013).
Physical Properties Analysis
While specific studies on the physical properties of the exact compound were not identified, related research emphasizes the importance of understanding the crystalline and solvate structures of similar compounds for deducing their physical characteristics and stability (I. Celik et al., 2015).
Chemical Properties Analysis
Investigations into the chemical properties of tetrahydroisoquinoline derivatives, such as their electronic structures and spectroscopic characteristics, contribute to a deeper understanding of their chemical behavior and potential reactivity patterns (V. Davydov et al., 2019).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17-8-13-23(18(2)14-17)26-25(28)24-15-19-6-4-5-7-20(19)16-27(24)32(29,30)22-11-9-21(31-3)10-12-22/h4-14,24H,15-16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGWUCIEISGMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4018412.png)
![2-[3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018419.png)
![N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4018434.png)

![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4018451.png)


![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)

![N-(4-{2,5-dioxo-3-[(3-pyridinylmethyl)amino]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018507.png)



![2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4018527.png)